molecular formula C10H8O2 B1293808 1H-Indene-3-carboxylic acid CAS No. 14209-41-7

1H-Indene-3-carboxylic acid

Cat. No. B1293808
CAS RN: 14209-41-7
M. Wt: 160.17 g/mol
InChI Key: NZSCUDBGUBVDLO-UHFFFAOYSA-N
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Patent
US05132313

Procedure details

To a stirred solution of indene (21.9 mL, 188 mmol) in 150 mL of dry ethyl ether was added 129 mL (200 mmol) of η-BuLi dropwise at room temperature over 30 minutes with the evolution of butane. The rust colored mixture was refluxed for 2 h, and then poured in a thin stream onto 40 g of Dry Ice. The mixture was shaken at room temperature for 2 h, after which time 1 L of H2O was cautiously added. The aqueous layer was acidified with 10% HCl and then extracted with ethyl ether. Recrystallization from benzene gave 20 g (80%) of indene-3-carboxylic acid as yellowish crystals.
Quantity
21.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
η-BuLi
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CCCC.[C:14](=[O:16])=[O:15].Cl>C(OCC)C.O>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:14]([OH:16])=[O:15])=[CH:2]1

Inputs

Step One
Name
Quantity
21.9 mL
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
η-BuLi
Quantity
129 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.